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CAS No.: 1042640-27-6
Cat. No.: B1414860

Get Quote

\ J

This guide provides a comprehensive technical overview of N-(2-acetylphenyl)-4-
methylpentanamide, a molecule belonging to the N-acylated 2-aminoacetophenone class. It is
important to note that as of the latest literature review, a specific CAS number for N-(2-
acetylphenyl)-4-methylpentanamide is not readily available in major chemical databases.
This suggests that the compound may be a novel chemical entity or not widely reported.

Consequently, this document is constructed with the expertise of a senior application scientist,
leveraging established principles of organic chemistry and drawing upon data from closely
related, well-documented structural analogs. The core of this guide is built upon the known
chemistry of the 2-aminoacetophenone scaffold, providing a robust and scientifically grounded
framework for researchers, scientists, and drug development professionals interested in this
class of compounds. The insights and protocols herein are designed to be broadly applicable to
the synthesis, characterization, and potential applications of N-(2-acetylphenyl) amides.

Physicochemical Properties: A Predictive Analysis

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1414860#bc-rfq
https://www.benchchem.com/product/b1414860/docs?utm_src=pdf-body#introduction-navigating-the-landscape-of-a-niche-chemical-entity
https://www.benchchem.com/product/b1414860/docs?utm_src=pdf-body#introduction-navigating-the-landscape-of-a-niche-chemical-entity
https://www.benchchem.com/product/b1414860/docs?utm_src=pdf-body#introduction-navigating-the-landscape-of-a-niche-chemical-entity
https://www.benchchem.com/product/b1414860/docs?utm_src=pdf-body#introduction-navigating-the-landscape-of-a-niche-chemical-entity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1414860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The physicochemical properties of N-(2-acetylphenyl)-4-methylpentanamide can be

predicted based on its constituent functional groups: an aromatic ketone, a secondary amide,

and a branched alkyl chain. These features will govern its solubility, polarity, and potential for

intermolecular interactions.

Property

Predicted Value /
Characteristic

Rationale

Based on structural

Molecular Formula C15H21NO2
components.
) Calculated from the molecular
Molecular Weight 247.33 g/mol
formula.
) ] Typical for aromatic ketones
Appearance Off-white to yellow solid ]
and amides.
Soluble in polar organic ]
The amide and ketone groups
solvents (e.g., DMSO, DMF, ) ] )
. ] ) provide polarity, while the
Solubility ethanol); sparingly soluble in

non-polar solvents; likely

insoluble in water.

phenyl ring and alkyl chain
contribute to lipophilicity.

Hydrogen Bond Donor

1 (Amide N-H)

The secondary amide provides

a hydrogen bond donor.

Hydrogen Bond Acceptor

2 (Amide C=0, Ketone C=0)

The carbonyl oxygens of the
amide and ketone act as

hydrogen bond acceptors.

LogP (Predicted)

~3.5-45

The significant hydrocarbon
character from the phenyl ring
and the 4-methylpentyl group
suggests a relatively high

lipophilicity.

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to N-(2-acetylphenyl)-4-methylpentanamide

involves the N-acylation of 2-aminoacetophenone with a suitable acylating agent, such as 4-
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methylpentanoyl chloride.

Core Causality in Synthetic Design

The choice of this synthetic pathway is dictated by the chemical nature of the starting materials.
2-Aminoacetophenone possesses a nucleophilic amino group that readily reacts with
electrophilic acylating agents. The reaction is typically carried out in the presence of a non-
nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCI byproduct, thereby
driving the reaction to completion and preventing the protonation of the starting amine, which
would render it non-nucleophilic.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize N-(2-acetylphenyl)-4-methylpentanamide via N-acylation of 2-
aminoacetophenone.

Materials:

2-Aminoacetophenone (CAS: 551-93-9)

» 4-Methylpentanoyl! chloride

» Pyridine (or triethylamine)

e Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware and magnetic stirrer

Procedure:

¢ Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-aminoacetophenone (1.0 eq.) in anhydrous dichloromethane.
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Base Addition: Add pyridine (1.2 eq.) to the solution and cool the mixture to O °C in an ice
bath.

Acylation: Slowly add 4-methylpentanoyl chloride (1.1 eq.) dropwise to the stirred solution.
Maintain the temperature at O °C during the addition.

Reaction Progression: After the addition is complete, allow the reaction to warm to room
temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer
sequentially with saturated aqueous NaHCOs solution (2x), water (1x), and brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization
to yield the pure N-(2-acetylphenyl)-4-methylpentanamide.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for N-(2-acetylphenyl)-4-methylpentanamide.
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Spectroscopic Characterization: A Predictive
Fingerprint

The structure of N-(2-acetylphenyl)-4-methylpentanamide can be unequivocally confirmed
using a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic
Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.[1]

e N-H Stretch: A sharp peak around 3300 cm~? corresponding to the stretching vibration of the
N-H bond in the secondary amide.

e C-H Stretches: Peaks in the 3100-3000 cm~1 region for aromatic C-H stretches and below
3000 cm~1 for aliphatic C-H stretches.

e C=0 Stretches: Two distinct, strong absorption bands in the carbonyl region (1700-1650
cm~1). The ketone carbonyl will likely appear around 1680 cm~%, while the amide | band
(primarily C=0 stretch) will be observed around 1660 cm~1.

e N-H Bend (Amide Il): A peak around 1550-1530 cm~* corresponding to the N-H bending
vibration coupled with C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy will fully elucidate the carbon-hydrogen framework.

Predicted *H NMR Chemical Shifts (in CDCls, & in ppm):
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Protons

Multiplicity

Chemical Shift
(ppm)

Notes

Amide N-H

broad singlet

8.5-95

Chemical shift is
concentration and

solvent dependent.

Aromatic H's

multiplet

7.0-8.0

Four protons on the
phenyl ring will show
distinct splitting

patterns.

Acetyl CHs

singlet

Singlet for the methyl
group of the acetyl

moiety.

-CH2-C=0 (amide)

triplet

Methylene group
adjacent to the amide

carbonyl.

-CH(CHs)2

multiplet

Methine proton of the

isobutyl group.

-CH2-CH(CH:)2

multiplet

~1.5

Methylene group in
the pentanamide

chain.

-CH(CHs)2

doublet

Two equivalent methyl
groups will appear as

a doublet.

Predicted 3C NMR Chemical Shifts (in CDCls, d in ppm):
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Carbon Chemical Shift (ppm)
Ketone C=0 ~200

Amide C=0 ~172

Aromatic C's 120 - 140

Acetyl CHs ~28

Amide a-CH: ~38

Pentanamide chain C's 22-35

Isobutyl CHs's ~22.5

Applications and Research Directions

The N-(2-acetylphenyl)amide scaffold is a versatile building block in medicinal chemistry and
organic synthesis.

Precursor for Heterocyclic Synthesis

The ortho-disposition of the acetyl and amide functionalities in N-(2-acetylphenyl)-4-
methylpentanamide makes it an excellent precursor for intramolecular cyclization reactions.
One of the most notable applications is in the Friedlander synthesis of quinolines, which are
important heterocyclic motifs in many pharmaceuticals.[2] The reaction involves the base- or
acid-catalyzed condensation of the enolizable ketone with the amide nitrogen, followed by
dehydration to form the quinoline ring system.
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Caption: Potential Friedlander synthesis of a quinolone from the title compound.

Role in Drug Discovery as a Bioisostere

In drug development, the strategic replacement of functional groups with others that have
similar physical or chemical properties (bioisosteres) is a common practice to improve a drug
candidate's profile.[3][4] The amide bond is a central feature of many biologically active
molecules but can be susceptible to metabolic cleavage by proteases.[5] The N-(2-
acetylphenyl)amide moiety can be considered a bioisosteric replacement for other structures in
lead optimization. The specific conformation and electronic properties of this scaffold could
offer advantages in terms of metabolic stability, target binding, and pharmacokinetic properties.

[6]

Safety and Handling

While specific toxicity data for N-(2-acetylphenyl)-4-methylpentanamide is not available, a
safety protocol can be established based on the known hazards of its precursor, 2-
aminoacetophenone, and general principles for handling organic research chemicals.

o General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid
inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
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o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and acids.[10]

o First Aid Measures:

(¢]

Skin Contact: Wash off with soap and plenty of water.[8]

[¢]

Eye Contact: Rinse cautiously with water for several minutes.[9]

[¢]

Inhalation: Move the person into fresh air.[8]

[e]

Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure,
seek medical attention.

» Disposal: Dispose of waste in accordance with local, regional, and national regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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